molecular formula C21H13F5O2 B14361253 Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate CAS No. 90173-62-9

Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate

Cat. No.: B14361253
CAS No.: 90173-62-9
M. Wt: 392.3 g/mol
InChI Key: KVMJYUODVIPGJC-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate is an organic compound that features a trifluoroacetate group attached to a bis(4-fluorophenyl)(phenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate typically involves the reaction of bis(4-fluorophenyl)methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Bis(4-fluorophenyl)methanol+Trifluoroacetic anhydrideBis(4-fluorophenyl)(phenyl)methyl trifluoroacetate+Acetic acid\text{Bis(4-fluorophenyl)methanol} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} Bis(4-fluorophenyl)methanol+Trifluoroacetic anhydride→Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-fluorophenyl)methanol
  • Bis(4-fluorophenyl) sulfone
  • 4,4’-Difluorodiphenyl sulfone

Uniqueness

Bis(4-fluorophenyl)(phenyl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

CAS No.

90173-62-9

Molecular Formula

C21H13F5O2

Molecular Weight

392.3 g/mol

IUPAC Name

[bis(4-fluorophenyl)-phenylmethyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C21H13F5O2/c22-17-10-6-15(7-11-17)20(14-4-2-1-3-5-14,28-19(27)21(24,25)26)16-8-12-18(23)13-9-16/h1-13H

InChI Key

KVMJYUODVIPGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)OC(=O)C(F)(F)F

Origin of Product

United States

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